3-Methyl-2-methylidene-2,3-dihydro-4H-furo[3,2-c][1]benzopyran-4-one
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Overview
Description
3-Methyl-2-methylidene-2,3-dihydro-4H-furo3,2-cbenzopyran-4-one is a complex organic compound that belongs to the class of furobenzopyrans. This compound is characterized by its unique fused ring structure, which includes a furan ring and a benzopyran ring. The presence of the methylidene group at the 2-position and the methyl group at the 3-position further distinguishes this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-methylidene-2,3-dihydro-4H-furo3,2-cbenzopyran-4-one can be achieved through a multi-step process involving the condensation of aromatic aldehydes, 4-hydroxycoumarin, and in situ generated phenacyl pyridinium bromide. This reaction is typically carried out in the presence of SiO2 nanoparticles as a non-metal oxide catalyst . The reaction is solvent-free, making it environmentally favorable. The method is rapid, has high yields, low catalyst loading, and does not involve extensive workup procedures or chromatographic separations .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of SiO2 nanoparticles as a catalyst is advantageous due to their recyclability and mild reaction conditions . The scalability of this method makes it suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-2-methylidene-2,3-dihydro-4H-furo3,2-cbenzopyran-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Scientific Research Applications
3-Methyl-2-methylidene-2,3-dihydro-4H-furo3,2-cbenzopyran-4-one has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds and natural products.
Industry: The compound’s unique structure makes it valuable in the development of new materials and catalysts.
Mechanism of Action
The mechanism by which 3-Methyl-2-methylidene-2,3-dihydro-4H-furo3,2-cbenzopyran-4-one exerts its effects involves interactions with specific molecular targets and pathways. The compound’s structure allows it to interact with enzymes and receptors, potentially inhibiting or activating various biological processes. For example, its anti-cancer properties may be attributed to its ability to inhibit angiogenesis or induce apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 2-Benzoyl-2,3-dihydro-3-substitutedphenyl-4H-furo 3,2-cbenzopyran-4-one : This compound shares a similar core structure but differs in the substituents attached to the benzopyran ring .
- Flavanones : These compounds have a similar benzopyran core but lack the furan ring and methylidene group .
Uniqueness
3-Methyl-2-methylidene-2,3-dihydro-4H-furo3,2-cbenzopyran-4-one is unique due to its fused ring structure and the presence of both a methylidene and a methyl group
Properties
CAS No. |
98442-49-0 |
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Molecular Formula |
C13H10O3 |
Molecular Weight |
214.22 g/mol |
IUPAC Name |
3-methyl-2-methylidene-3H-furo[3,2-c]chromen-4-one |
InChI |
InChI=1S/C13H10O3/c1-7-8(2)15-12-9-5-3-4-6-10(9)16-13(14)11(7)12/h3-7H,2H2,1H3 |
InChI Key |
WLNZPQREPFZZTM-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=C)OC2=C1C(=O)OC3=CC=CC=C32 |
Origin of Product |
United States |
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